benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound known for its significant role in medicinal chemistry. This compound is a derivative of penicillin, a well-known antibiotic, and exhibits a unique bicyclic structure that includes a beta-lactam ring fused with a thiazolidine ring. This structure is crucial for its biological activity, particularly its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from simple precursors. The process often includes the formation of the beta-lactam ring through cyclization reactions. Key reagents used in the synthesis include phenylacetic acid derivatives and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully controlled to maintain the stereochemistry of the product, which is essential for its biological activity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction might yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying beta-lactam chemistry and the reactivity of bicyclic structures.
Biology: The compound is used to investigate the mechanisms of antibiotic resistance and the interaction of beta-lactam antibiotics with bacterial enzymes.
Medicine: Its derivatives are explored for their potential as antibiotics, particularly against resistant bacterial strains.
Mechanism of Action
The mechanism of action of benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Benzylpenicillin: Another beta-lactam antibiotic with a similar structure but different substituents.
Ampicillin: A broader-spectrum antibiotic with an amino group that enhances its activity against gram-negative bacteria.
Amoxicillin: Similar to ampicillin but with improved oral bioavailability.
Uniqueness
Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of a formamido group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying the structure-activity relationships of beta-lactam antibiotics .
Properties
CAS No. |
53628-26-5 |
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Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22-8-10-6-4-3-5-7-10)18-13(20)11(17-9-19)14(18)23-16/h3-7,9,11-12,14H,8H2,1-2H3,(H,17,19)/t11-,12+,14-/m1/s1 |
InChI Key |
CSRPXBJVSNLVMN-MBNYWOFBSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC=O)C(=O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC=O)C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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